An In-depth Technical Guide to the 2-(Amino)oxazole-4-carbonitrile Scaffold: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to the 2-(Amino)oxazole-4-carbonitrile Scaffold: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole-4-carbonitrile moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics. This guide provides a comprehensive overview of the 2-(amino)oxazole-4-carbonitrile core, with a particular focus on 2-(alkylamino) derivatives, offering insights into its chemical structure, properties, synthesis, and potential applications in drug discovery.
Core Chemical Structure and Physicochemical Properties
The foundational structure of interest is the 2-amino-1,3-oxazole-4-carbonitrile ring system. The introduction of an ethylamino group at the 2-position yields 2-(Ethylamino)oxazole-4-carbonitrile.
Table 1: Predicted Physicochemical Properties of 2-(Ethylamino)oxazole-4-carbonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆N₄O | - |
| Molecular Weight | 150.14 g/mol | - |
| LogP | Predicted: 0.5 - 1.5 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 88.9 Ų | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Rotatable Bonds | 1 | Computed |
The oxazole ring is an aromatic heterocycle, and the electron-withdrawing nature of the nitrile group at the 4-position, coupled with the electron-donating amino group at the 2-position, creates a unique electronic profile that influences its reactivity and biological interactions.
Synthesis of the 2-(Amino)oxazole-4-carbonitrile Scaffold
The synthesis of 2-(amino)oxazole-4-carbonitriles can be approached through several strategic routes, primarily involving the construction of the oxazole ring with the desired substituents. A common and effective strategy involves the cyclization of α-functionalized carbonyl compounds with a source of the amino and nitrile functionalities.
A plausible and general synthetic pathway is outlined below. This multi-step process offers flexibility in introducing various substituents at the 2-position of the oxazole ring.
Figure 1: A generalized synthetic workflow for the preparation of 2-(Ethylamino)oxazole-4-carbonitrile.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a 2-(alkylamino)oxazole-4-carbonitrile derivative, based on established methodologies for oxazole synthesis.[2][3]
Step 1: Synthesis of the α-haloketone intermediate
-
Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid).
-
Slowly add a halogenating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature (typically 0-25 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude α-haloketone by column chromatography or recrystallization.
Step 2: Cyclization to form the 2-amino-oxazole-4-carbonitrile core
-
To a solution of the α-haloketone in a polar aprotic solvent (e.g., DMF or acetonitrile), add cyanamide.
-
The reaction may be heated to facilitate cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed, and dried.
Step 3: N-Alkylation to yield the final product
-
Dissolve the 2-amino-oxazole-4-carbonitrile precursor in a suitable solvent (e.g., DMF or THF).
-
Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group.
-
Introduce the alkylating agent (e.g., ethyl bromide or ethyl iodide) and stir the reaction, possibly with heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and extract the product.
-
Purify the final compound by column chromatography to yield the pure 2-(alkylamino)oxazole-4-carbonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
The oxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to engage with various biological targets through non-covalent interactions.[2] The 2-(amino)oxazole-4-carbonitrile core, in particular, has been investigated for several potential therapeutic applications.
-
Anticancer Agents: The structural similarity of the oxazolo[5,4-d]pyrimidine scaffold (which can be synthesized from 5-aminooxazole-4-carbonitrile precursors) to purine bases makes it a promising candidate for the development of anticancer drugs.[4] These compounds can act as antagonists of nucleic acid metabolism or inhibit kinases involved in cancer cell proliferation.
-
Antiviral Activity: Oxazole derivatives have demonstrated promising activity against a range of viruses by targeting key viral enzymes and replication pathways.[5] The 2-amino group provides a handle for further functionalization to optimize binding to viral proteins.
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibition, making these scaffolds suitable for targeting enzymes such as kinases, proteases, and deacetylases.
-
Cannabinoid Receptor Modulators: Certain 2-substituted-5-aminooxazole-4-carbonitrile derivatives have shown micromolar inhibitory activity against cannabinoid receptors (CB1/CB2), suggesting their potential in treating pain, inflammation, and neurological disorders.[6]
Spectroscopic Characterization
The structural elucidation of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 2-(Ethylamino)oxazole-4-carbonitrile
| Technique | Expected Features |
| ¹H NMR | - Signal for the oxazole ring proton (C5-H).- Quartet and triplet signals for the ethyl group.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Signals for the three carbon atoms of the oxazole ring.- A signal for the nitrile carbon (typically >110 ppm).- Signals for the two carbons of the ethyl group. |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).- N-H stretching vibration (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the oxazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. |
Safety and Handling
As with any research chemical, 2-(Ethylamino)oxazole-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
The 2-(amino)oxazole-4-carbonitrile scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 2-amino position allow for the generation of large chemical libraries for high-throughput screening. Future research in this area will likely focus on the exploration of novel synthetic methodologies to access these compounds more efficiently and the systematic investigation of their structure-activity relationships against a broader range of biological targets. The continued interest in oxazole-containing compounds in medicinal chemistry ensures that derivatives of the 2-(amino)oxazole-4-carbonitrile core will remain an important area of research for years to come.
References
-
Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link][6]
- Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
-
Wipf, P., & Miller, C. P. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of organic chemistry, 67(17), 6085–6088. [Link][3]
-
Szymański, P., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3375. [Link][4]
-
Ahmad, I., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications, 10(6), 1326-1335. [Link][5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTUM CHEMICAL DESCRIPTORS AND BIOLOGICAL ACTIVITY OF 2-AMINO-4-ARYL-1,3-OXAZOLES | Biota. Human. Technology [journal.chnpu.edu.ua]
- 5. 2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile - CAS号 303023-15-6 - 摩熵化学 [molaid.com]
- 6. Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library - ePrints Soton [eprints.soton.ac.uk]
